molecular formula C14H17Cl2N3O3 B2588541 4-((3,4-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid CAS No. 900011-76-9

4-((3,4-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

Cat. No.: B2588541
CAS No.: 900011-76-9
M. Wt: 346.21
InChI Key: WIQJYOAMEIJGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,4-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a synthetic organic compound characterized by the presence of a dichlorophenyl group, an amino group, a piperazine ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid typically involves the following steps:

    Formation of the dichlorophenyl intermediate: The starting material, 3,4-dichloroaniline, is reacted with a suitable acylating agent to form the corresponding dichlorophenyl intermediate.

    Introduction of the piperazine ring: The dichlorophenyl intermediate is then reacted with piperazine under controlled conditions to introduce the piperazine ring.

    Formation of the butanoic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups introduced at the dichlorophenyl group.

Scientific Research Applications

4-((3,4-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs.

    Biological Research: The compound is used in studies to understand its effects on biological systems, including its interaction with enzymes and receptors.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-((3,4-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-((3,4-Dichlorophenyl)amino)-4-oxo-2-(morpholin-1-yl)butanoic acid: Similar structure with a morpholine ring instead of a piperazine ring.

    4-((3,4-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid: Similar structure with a piperidine ring instead of a piperazine ring.

Uniqueness

4-((3,4-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is unique due to the presence of the piperazine ring, which imparts specific pharmacological properties. The dichlorophenyl group also contributes to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(3,4-dichloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2N3O3/c15-10-2-1-9(7-11(10)16)18-13(20)8-12(14(21)22)19-5-3-17-4-6-19/h1-2,7,12,17H,3-6,8H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQJYOAMEIJGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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